5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWVNVFQCVTMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=NN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188644 | |
| Record name | Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35149-38-3 | |
| Record name | Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035149383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazolo(1,5-a)pyrimidine, 5,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 5,7-Dimethylpyrazolo[1,5-a]pyrimidine Core: A Scaffold for Diverse Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This rigid, planar N-heterocyclic system serves as a foundational structure for a multitude of derivatives with therapeutic potential.[1] Among these, the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core represents a fundamental starting point for understanding the structure-activity relationships (SAR) that govern the biological effects of this class of compounds. While much of the existing research focuses on more complex derivatives, this guide will illuminate the biological significance of the this compound scaffold as a platform for the development of novel therapeutic agents. This document will delve into its synthesis, its role as a pharmacophore, and the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and enzyme-inhibitory properties.
Synthesis of the this compound Core
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established process in synthetic organic chemistry. A common and efficient method involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[3] In the case of this compound, the reaction typically proceeds by treating a 3-aminopyrazole with acetylacetone (2,4-pentanedione) under acidic or basic conditions. This reaction facilitates the formation of the fused pyrimidine ring.[3]
The versatility of this synthetic route allows for the introduction of various substituents on the pyrazole ring prior to condensation, enabling the creation of a diverse library of pyrazolo[1,5-a]pyrimidine derivatives. Furthermore, post-synthesis modifications of the core structure can be achieved through various chemical transformations, further expanding the chemical space for drug discovery.[1]
Biological Activities and Therapeutic Potential
The inherent chemical features of the pyrazolo[1,5-a]pyrimidine scaffold, such as its aromaticity and the presence of multiple nitrogen atoms, make it an excellent candidate for interacting with biological targets. While the specific biological profile of the unsubstituted this compound is not extensively documented, its derivatives have demonstrated a wide spectrum of pharmacological activities.[2]
Anticancer Activity: A Prominent Role as Kinase Inhibitors
One of the most significant areas of investigation for pyrazolo[1,5-a]pyrimidine derivatives is in oncology.[4] These compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5]
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[6] For example, dinaciclib, a marketed anticancer drug, features a pyrazolo[1,5-a]pyrimidine core and functions as a potent inhibitor of several CDKs.[7] The inhibition of CDKs by these compounds can lead to cell cycle arrest and apoptosis in cancer cells.
Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation.[8] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of Pim-1 kinase.[9][10] These inhibitors have been shown to suppress the phosphorylation of downstream targets of Pim-1, such as the BAD protein, leading to reduced cancer cell survival.[9][10]
The Trk family of receptor tyrosine kinases are targets in various cancers. The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several Trk inhibitors.[11]
The general mechanism of action for many pyrazolo[1,5-a]pyrimidine-based kinase inhibitors involves competition with ATP for binding to the kinase active site. The planar nature of the fused ring system allows it to fit into the ATP-binding pocket, while substitutions at various positions can enhance binding affinity and selectivity for specific kinases.
Illustrative Signaling Pathway: Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Caption: Kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Antimicrobial Activity
In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as antimicrobial agents. Studies have reported the synthesis of various substituted pyrazolo[1,5-a]pyrimidines with activity against a range of bacteria and fungi. The mechanism of antimicrobial action is not as well-defined as for kinase inhibition but may involve interference with essential cellular processes in microorganisms.
Other Biological Activities
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to a range of other biological activities, including:
-
Anti-inflammatory effects [2]
-
Antiviral properties [2]
-
Central nervous system activity , as exemplified by the sedative-hypnotic drug Zaleplon, which contains this core structure.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have revealed several key insights:
-
Substitutions at the 2, 3, 5, and 7-positions are critical for modulating the potency and selectivity of kinase inhibitors.[5]
-
The introduction of specific functional groups can enhance interactions with the target protein through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
-
The overall physicochemical properties of the molecule, such as solubility and membrane permeability, can be fine-tuned by appropriate substitutions to improve pharmacokinetic profiles.
Experimental Protocols
The evaluation of the biological activity of this compound derivatives involves a range of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., CDK2/cyclin E, Pim-1) and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compound (a this compound derivative) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate well. A control reaction without the inhibitor is also performed.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Compound Preparation: The pyrazolo[1,5-a]pyrimidine derivative is serially diluted in the broth medium in a microplate.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary
While specific data for the unsubstituted this compound is limited, the following table provides representative IC₅₀ values for some of its derivatives to illustrate their potency.
| Derivative Class | Target | IC₅₀ (nM) | Reference Cell Line/Assay |
| Pyrazolo[1,5-a]pyrimidine-based | CDK2 | 61 | HCT-116 cell line |
| Pyrazolo[1,5-a]pyrimidine-based | Pim-1 | <100 | In vitro kinase assay |
| 8-(cyclohexylamino)-2,5-dimethyl-6H-pyrano[3,2-e]pyrazolo[1,5-a]pyrimidine | Cytotoxicity | 19,700 | MCF-7 breast cancer cells |
| 6-amino-pyrazolo[1,5-a]pyrimidine | α-glucosidase | 15,200 | Enzyme inhibition assay |
Note: The specific substitutions on the pyrazolo[1,5-a]pyrimidine core vary for each derivative listed.
Conclusion and Future Directions
The this compound core is a privileged scaffold in medicinal chemistry, providing a versatile platform for the design and synthesis of a wide range of biologically active compounds. Its derivatives have demonstrated significant potential as anticancer agents, particularly as kinase inhibitors, as well as antimicrobial and anti-inflammatory agents. The continued exploration of the structure-activity relationships of this scaffold, aided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future research should focus on elucidating the specific biological activities of the core this compound to provide a more complete understanding of its intrinsic properties and to guide the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
References
-
Hassan, A. S., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 12(49), 32035-32053. Available from: [Link]
-
Zhang, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1128-1132. Available from: [Link]
-
Hassan, A. S. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(11), 6535-6555. Available from: [Link]
-
El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][7][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. Available from: [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Current Organic Synthesis, 20(4), 415-433. Available from: [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7359. Available from: [Link]
-
Akor, T. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 29-55. Available from: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (2021). Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 4-29. Available from: [Link]
-
Hassan, A. S., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research, 83(8), 1827-1842. Available from: [Link]
-
Diaz-Ortiz, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(42), 25121-25130. Available from: [Link]
-
Zhang, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1128-1132. Available from: [Link]
-
Zhang, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1128-1132. Available from: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine [benchchem.com]
- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a privileged scaffold, the pyrazolo[1,5-a]pyrimidine core is a key component in the development of various therapeutic agents, including protein kinase inhibitors for cancer therapy.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous structural confirmation, purity assessment, and quality control in synthetic and drug development workflows.
This document moves beyond a simple recitation of data, offering insights into the rationale behind the synthetic pathway and the interpretation of the resulting spectroscopic data, reflecting the principles of a self-validating experimental system.
Synthesis and Structural Framework
The synthesis of this compound is most commonly and efficiently achieved through the condensation reaction of a 3-aminopyrazole with a β-dicarbonyl compound, in this case, acetylacetone (2,4-pentanedione).[2][3] This reaction proceeds via a well-established mechanism involving nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the fused bicyclic aromatic system.
The choice of reactants and reaction conditions is critical for ensuring high yield and purity of the final product. The use of glacial acetic acid as a solvent and catalyst provides a protic environment that facilitates both the initial nucleophilic addition and the final dehydration step.
Experimental Protocol: Synthesis of this compound
The following protocol outlines a standard laboratory procedure for the synthesis of this compound.
-
Materials:
-
3-Aminopyrazole
-
Acetylacetone
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyrazole (1.0 equivalent) in glacial acetic acid.
-
To the stirring solution, add acetylacetone (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, washing with cold water to remove any residual acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield this compound as a crystalline solid.
-
The structural framework and numbering of the this compound molecule are essential for the correct assignment of spectroscopic signals.
Caption: Structure and numbering of this compound.
Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nitrogen atoms and the aromatic ring current.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.9 | d | ~2.3 |
| H-3 | ~6.5 | d | ~2.3 |
| H-6 | ~6.8 | s | - |
| 5-CH₃ | ~2.6 | s | - |
| 7-CH₃ | ~2.8 | s | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
-
Aromatic Protons: The protons on the pyrazole ring, H-2 and H-3, appear as doublets due to their coupling to each other. The proton on the pyrimidine ring, H-6, appears as a singlet as it has no adjacent protons.
-
Methyl Protons: The two methyl groups at positions 5 and 7 each give rise to a sharp singlet, as there are no neighboring protons to couple with. A key observation in the ¹H NMR spectrum is the fine structure of the methyl signals. The 7-CH₃ signal often appears as a narrow quartet due to long-range coupling with H-6, a characteristic that can aid in distinguishing it from the 5-CH₃ signal.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~108 |
| C-3a | ~151 |
| C-5 | ~158 |
| C-6 | ~110 |
| C-7 | ~163 |
| 5-CH₃ | ~24 |
| 7-CH₃ | ~17 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The carbon chemical shift of the methyl groups is a reliable indicator for distinguishing between the 5- and 7-positions. The 7-CH₃ carbon is consistently observed at a higher field (lower ppm value) compared to the 5-CH₃ carbon.[4] This distinction is crucial for the unambiguous assignment of isomeric structures.
NMR Data Acquisition Protocol
A self-validating NMR analysis involves acquiring a suite of experiments to ensure correct structural assignment.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with sufficient signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment should be performed to establish the coupling network between protons, confirming the H-2/H-3 relationship.
-
2D NMR (HSQC/HMQC): A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum is essential to correlate each proton with its directly attached carbon atom.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) spectrum will reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning the quaternary carbons and confirming the overall connectivity of the molecule.
Caption: A typical NMR workflow for unambiguous structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₉N₃), the expected monoisotopic mass is 147.0796 Da.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound, which are commonly observed in electrospray ionization (ESI) mass spectrometry.
| Adduct | Calculated m/z |
| [M+H]⁺ | 148.0869 |
| [M+Na]⁺ | 170.0688 |
| [M+K]⁺ | 186.0428 |
Data sourced from PubChem.[5]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation for positive ion mode.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. The high-resolution measurement of this peak should be within a few ppm of the calculated exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to study its fragmentation pattern, providing further structural confirmation.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C=N stretching, as well as aromatic ring vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching (methyl groups) |
| 1640-1500 | C=N and C=C stretching (aromatic ring vibrations) |
| 1500-1400 | Aromatic ring vibrations |
| Below 1000 | C-H out-of-plane bending |
Infrared Spectroscopy Protocol
-
Sample Preparation: The spectrum can be obtained using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrazolo[1,5-a]pyrimidine core is a chromophore, and its UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions.
Expected UV-Vis Absorption Maxima
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. A spectrum of the pure solvent should be used as a baseline.
-
Data Analysis: The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) can be determined from the spectrum.
Conclusion
The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and development. This guide has outlined the key spectroscopic techniques and provided a framework for the acquisition and interpretation of the data. By following a systematic and multi-technique approach as described, researchers can ensure the identity and purity of their synthesized material, which is a critical foundation for any subsequent biological or medicinal chemistry studies. The provided protocols and interpretative guidance serve as a self-validating system, promoting scientific integrity and reproducibility.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]
-
SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES. [Link]
-
1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. ResearchGate. [Link]
-
ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. Wiley Online Library. [Link]
-
This compound (C8H9N3). PubChemLite. [Link]
Sources
- 1. 5,7-Dimethyl-s-triazolo 1,5-a pyrimidine 98 7681-99-4 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Streamlining the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives via an Efficient One-Pot Methodology
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of its physicochemical properties, making it an attractive framework for the design of targeted therapeutics.[1] Notably, derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3] A key area of interest is their role as potent protein kinase inhibitors, which are crucial in the development of targeted cancer therapies.[3][4] Several marketed drugs, such as Zaleplon (a hypnotic agent), and numerous clinical candidates for diseases like cancer and autoimmune disorders, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its therapeutic relevance.[1][5]
The growing demand for novel pyrazolo[1,5-a]pyrimidine derivatives has spurred the development of efficient and sustainable synthetic methodologies. One-pot multi-component reactions have emerged as a particularly powerful strategy, offering significant advantages over traditional multi-step syntheses.[3][6] These reactions enhance operational simplicity, reduce waste, and save time and resources by combining multiple reaction steps in a single vessel without the need for intermediate purification.[3][6] This application note provides a detailed protocol for a reliable and efficient one-pot synthesis of pyrazolo[1,5-a]pyrimidine derivatives, tailored for researchers and scientists in drug development.
Reaction Mechanism: A Stepwise Look into the One-Pot Synthesis
The most prevalent and versatile one-pot synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1][3] The reaction typically proceeds through an initial nucleophilic attack, followed by cyclization and dehydration to furnish the final fused heterocyclic system.
The mechanism can be visualized as follows:
-
Initial Condensation: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking one of the carbonyl carbons of the β-dicarbonyl compound. This is often followed by the elimination of a water molecule to form an enamine intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration/Aromatization: A final dehydration step results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
This sequence of reactions highlights the efficiency of the one-pot approach, where multiple bond-forming events occur in a concerted fashion.
Figure 1: Generalized reaction mechanism for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: A Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis has gained significant traction due to its ability to accelerate reaction rates, improve yields, and enhance product purity.[3][7] This protocol details a microwave-assisted, three-component, one-pot synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[3][7]
Materials and Equipment
-
Reagents:
-
Substituted 5-aminopyrazole (e.g., 3-amino-5-methyl-1H-pyrazole)
-
Aldehyde (e.g., benzaldehyde)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol (absolute)
-
Catalyst (optional, e.g., a few drops of piperidine or acetic acid, though many variations are catalyst-free)[6]
-
-
Equipment:
-
Microwave synthesizer
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Step-by-Step Procedure
Figure 2: Experimental workflow for the microwave-assisted one-pot synthesis.
-
Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 5-aminopyrazole (1.0 mmol), the aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol).
-
Solvent Addition: Add 3-5 mL of absolute ethanol to the vial. If a catalyst is required for the specific substrates, it can be added at this stage.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (typically 5-20 minutes).[3][8] The reaction progress can be monitored by TLC.
-
Cooling and Work-up: After the reaction is complete, cool the vial to room temperature. The crude product may precipitate out of the solution. If so, it can be collected by filtration.
-
Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Data Presentation: Expected Outcomes
The yields of one-pot syntheses of pyrazolo[1,5-a]pyrimidines are generally good to excellent, often depending on the specific substrates and reaction conditions employed. The use of microwave irradiation typically leads to higher yields in shorter reaction times compared to conventional heating methods.[7]
| Entry | 5-Aminopyrazole | Aldehyde | β-Dicarbonyl Compound | Conditions | Time (min) | Yield (%) |
| 1 | 3-Amino-5-methyl-1H-pyrazole | Benzaldehyde | Ethyl acetoacetate | Microwave, 120°C | 10 | 85-95 |
| 2 | 3-Amino-1H-pyrazole-4-carbonitrile | 4-Chlorobenzaldehyde | Acetylacetone | Microwave, 100°C | 15 | 80-90 |
| 3 | 3-Amino-5-phenyl-1H-pyrazole | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Microwave, 120°C | 10 | 82-92 |
Table 1: Representative examples of expected yields for the microwave-assisted one-pot synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Troubleshooting and Expert Insights
-
Low Yields: If the yield is lower than expected, consider optimizing the reaction temperature and time. A slight excess of one of the reactants, typically the more volatile aldehyde, may also improve the yield. The choice of solvent can also be critical; while ethanol is commonly used, other polar solvents like DMF or acetic acid might be more suitable for certain substrates.
-
Side Product Formation: In some cases, side products may form. This can often be mitigated by adjusting the reaction conditions. For instance, lower temperatures may increase selectivity. Purification by column chromatography is essential to isolate the desired product in such cases.
-
Catalyst-Free Conditions: Many modern protocols for this synthesis are catalyst-free, which simplifies the work-up and purification process and aligns with the principles of green chemistry.[6] It is advisable to first attempt the reaction without a catalyst.
-
Alternative Energy Sources: Besides microwaves, ultrasound irradiation has also been successfully employed to promote the synthesis of pyrazolo[1,5-a]pyrimidines, offering another energy-efficient alternative to conventional heating.[9][10]
Conclusion
The one-pot synthesis of pyrazolo[1,5-a]pyrimidine derivatives represents a highly efficient and versatile strategy for accessing this important class of heterocyclic compounds. The microwave-assisted protocol detailed in this application note offers significant advantages in terms of reaction time, yield, and operational simplicity, making it a valuable tool for researchers in medicinal chemistry and drug discovery. By understanding the underlying reaction mechanism and optimizing the experimental parameters, scientists can rapidly generate diverse libraries of pyrazolo[1,5-a]pyrimidines for biological screening and the development of next-generation therapeutics.
References
-
Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(35), 24653–24675. [Link]
-
Barreiro, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4998. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
-
Sharma, P., & Kumar, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1565-1594. [Link]
-
Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Request PDF. (n.d.). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. ResearchGate. [Link]
-
Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of Advanced Research, 8(5), 489-497. [Link]
-
Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. [Link]
-
Al-Issa, S. A. (2014). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][11]triazines. Molecules, 19(12), 20626–20641. [Link]
-
European Journal of Chemistry. (n.d.). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. [Link]
-
Al-Zahrani, F. M., et al. (2024). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 29(14), 3294. [Link]
-
Gomaa, M. A.-M., & Ali, M. M. (2015). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry, 52(4), 1147–1152. [Link]
-
Kamal, A., et al. (2016). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583–3588. [Link]
-
Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. [Link]
-
Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6279–6291. [Link]
-
Gol, R. M., & Barot, V. M. (2019). Catalyst free three-component one-pot synthesis of dihydropyrazolo pyrimidine scaffolds as potent antibacterial and antifungal agents. Chemistry & Biology Interface, 9(1), 21-31. [Link]
-
Gomaa, M. A.-M., & Ali, M. M. (2016). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][5]triazine and Imidazo[2,1-c][1][3][5]triazine. Journal of Heterocyclic Chemistry, 53(5), 1481–1487. [Link]
-
Singh, H., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
-
Li, J. J., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(46), 28483–28488. [Link]
-
Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. [Link]
-
Zang, H., et al. (2013). Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. Ultrasonics Sonochemistry, 20(3), 862–867. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Pharmaceuticals, 15(8), 950. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Sci-Hub. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation / Beilstein Journal of Organic Chemistry, 2018 [sci-hub.box]
- 8. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines [mdpi.com]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its privileged structure that imparts a wide range of biological activities and unique photophysical properties.[1] This heterocyclic system is a key component in numerous pharmaceuticals, including the hypnotic agent Zaleplon, the anxiolytic Ocinaplon, and the anticancer drug Dinaciclib.[2] The versatility of its synthesis allows for extensive structural modifications, making it a prime candidate for the development of novel therapeutics, particularly as protein kinase inhibitors in cancer treatment.[3][4]
This comprehensive guide provides detailed experimental procedures for the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the most robust and widely employed methodologies. The protocols are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes.
Strategic Approaches to Pyrazolo[1,5-a]pyrimidine Synthesis
The construction of the pyrazolo[1,5-a]pyrimidine core predominantly relies on the cyclocondensation reaction between a 3-aminopyrazole (or a substituted variant) and a 1,3-bielectrophilic species.[1] This approach offers a high degree of flexibility in introducing substituents at various positions of the fused ring system. Other notable strategies include multicomponent reactions and pericyclic reactions, which provide alternative pathways to this important scaffold.[1]
This document will detail two primary, reliable, and scalable synthetic routes:
-
Synthesis via Condensation of 3-Aminopyrazoles with β-Dicarbonyl Compounds: A classic and highly effective method for preparing a variety of pyrazolo[1,5-a]pyrimidines.
-
Synthesis via Condensation of 3-Aminopyrazoles with α,β-Unsaturated Ketones (Chalcones): A versatile route that allows for the introduction of diverse aryl substituents.
I. Synthesis via Condensation with β-Dicarbonyl Compounds
This is arguably the most common and straightforward method for the synthesis of pyrazolo[1,5-a]pyrimidines.[1][2] The reaction involves the condensation of a 3-aminopyrazole with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester, typically under acidic or basic conditions. The choice of catalyst and solvent system is crucial for achieving high yields and regioselectivity.[1]
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, forming a vinylogous amide intermediate. This is followed by an intramolecular cyclization via the attack of the endocyclic nitrogen of the pyrazole ring onto the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.
Caption: General mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and β-dicarbonyl compounds.
Experimental Protocol 1: Synthesis of 2-Methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine
This protocol details the synthesis of a dihydroxy-substituted pyrazolo[1,5-a]pyrimidine, a versatile intermediate that can be further functionalized.[5]
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 5-Amino-3-methylpyrazole | 97.11 g/mol | 1.0 g | 10.3 mmol |
| Diethyl malonate | 160.17 g/mol | 1.81 mL | 12.36 mmol |
| Sodium ethoxide | 68.05 g/mol | 0.84 g | 12.36 mmol |
| Ethanol | - | 20 mL | - |
| Hydrochloric acid (2 M) | - | As needed | - |
| Distilled water | - | - | - |
Procedure:
-
To a solution of sodium ethoxide (0.84 g, 12.36 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add 5-amino-3-methylpyrazole (1.0 g, 10.3 mmol).
-
Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and formation of the sodium salt of the aminopyrazole.
-
Add diethyl malonate (1.81 mL, 12.36 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 2 M hydrochloric acid to neutralize the mixture to pH ~7. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Dry the solid under vacuum to afford 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. The expected yield is approximately 89%.[5]
Further Functionalization: Chlorination
The resulting dihydroxy pyrazolo[1,5-a]pyrimidine can be readily converted to the corresponding dichloro derivative, a key intermediate for nucleophilic substitution reactions.[5]
Experimental Protocol 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 165.15 g/mol | 1.0 g | 6.05 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 g/mol | 5 mL | 53.7 mmol |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 g, 6.05 mmol) in phosphorus oxychloride (5 mL).
-
Heat the mixture to reflux and maintain for 24 hours. The solid will gradually dissolve.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. The expected yield is approximately 61%.[5]
II. Synthesis via Condensation with α,β-Unsaturated Ketones (Chalcones)
The reaction of 3-aminopyrazoles with chalcones provides an efficient route to 5,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines.[6] This method is particularly valuable for creating libraries of compounds with diverse aromatic substituents for structure-activity relationship (SAR) studies.[7]
Reaction Mechanism
The synthesis proceeds via a Michael addition of the exocyclic amino group of the 3-aminopyrazole to the β-carbon of the chalcone. This is followed by an intramolecular cyclization of the pyrazole N2 onto the carbonyl carbon and subsequent aromatization, which may involve an oxidation step, to furnish the final product.[2][6]
Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and chalcones.
Experimental Protocol 3: Synthesis of 3-Carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine
This protocol describes a microwave-assisted, solvent-free synthesis of a diphenyl-substituted pyrazolo[1,5-a]pyrimidine ester.[6]
Materials and Reagents:
| Reagent/Material | Molecular Weight | Quantity | Moles |
| 5-Amino-3-carboethoxy-1H-pyrazole | 155.15 g/mol | 1.0 g | 6.45 mmol |
| Chalcone (1,3-diphenyl-2-propen-1-one) | 208.26 g/mol | 1.34 g | 6.45 mmol |
| Sodium fluoride on alumina (NaF/Al₂O₃) | - | 1.0 g | - |
| Sodium persulfate (Na₂S₂O₈) | 238.10 g/mol | 1.54 g | 6.45 mmol |
| Ethyl acetate | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
In a microwave-safe vessel, thoroughly mix 5-amino-3-carboethoxy-1H-pyrazole (1.0 g, 6.45 mmol), chalcone (1.34 g, 6.45 mmol), and NaF/alumina (1.0 g).
-
Irradiate the mixture in a microwave reactor at 120 °C for 15 minutes.
-
After cooling, add sodium persulfate (1.54 g, 6.45 mmol) to the reaction mixture and continue microwave irradiation at 120 °C for an additional 10 minutes.
-
Extract the product from the solid support with hot ethyl acetate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine.
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methodologies.[5][6] For self-validation, it is imperative to characterize the synthesized compounds thoroughly using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Melting Point: As a preliminary indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Consistent and reproducible results across these analytical methods will validate the successful synthesis of the target pyrazolo[1,5-a]pyrimidine.
Conclusion
The synthetic routes outlined in this guide provide robust and versatile methods for accessing the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently synthesize a wide array of derivatives for further investigation in drug discovery and materials science. The provided protocols serve as a reliable starting point for the synthesis and exploration of this valuable class of heterocyclic compounds.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines
- Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. PMC - PubMed Central.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 7. Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-based Therapeutics
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This fused ring system is of particular interest due to its structural similarity to purines, allowing it to interact with a wide range of biological targets, most notably protein kinases.[2][3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[3]
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a variety of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[4][5][6] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate, thereby disrupting downstream signaling.[2][3] The 5,7-dimethylpyrazolo[1,5-a]pyrimidine core offers a versatile platform for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties through the introduction of various substituents.[2]
This guide provides a comprehensive overview of the synthesis and biological evaluation of this compound-based compounds, offering detailed protocols for researchers in drug discovery and development.
Chemical Synthesis of the this compound Scaffold
The synthesis of the this compound core is most commonly achieved through the condensation of a 3-aminopyrazole with a β-dicarbonyl compound, such as acetylacetone.[2][7] This reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl carbons of the acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the fused bicyclic system.[8]
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent this compound scaffold.
Materials:
-
3-Amino-1H-pyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-1H-pyrazole (10 mmol, 0.83 g) in 30 mL of glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add acetylacetone (12 mmol, 1.2 mL) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
-
Purification (if necessary): If the product is not pure as determined by TLC or NMR, purify it by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent and Catalyst: Acetic acid serves as both a solvent and a catalyst. The acidic medium protonates the carbonyl oxygen of acetylacetone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
-
Precipitation in Water: The product is typically less soluble in water than the starting materials and the acetic acid solvent. Pouring the reaction mixture into water causes the product to precipitate, allowing for its easy isolation.
In Vitro Biological Evaluation
Once synthesized and purified, the this compound derivatives must be evaluated for their biological activity. The following protocols outline key in vitro assays for assessing their potential as therapeutic agents.
Protocol 2: Kinase Inhibition Assay (Example: CDK2/CycA)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay.
Materials:
-
Recombinant human CDK2/CycA enzyme
-
Kinase substrate (e.g., a peptide with a phosphorylation site for CDK2)
-
ATP (Adenosine Triphosphate)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Reaction Setup: In a 96-well plate, add 5 µL of the kinase buffer.
-
Compound Addition: Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of the CDK2/CycA enzyme solution to all wells.
-
Initiation of Reaction: Add 2 µL of a mixture of the kinase substrate and ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 10 µL of the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP.
-
Luminescence Measurement: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Self-Validation and Controls:
-
No-Enzyme Control: Wells containing all components except the kinase to determine background signal.
-
No-Substrate Control: Wells containing all components except the substrate to ensure the signal is substrate-dependent.
-
Positive Control: A known inhibitor of the target kinase to validate the assay's performance.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT116, a human colon cancer cell line)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or DMSO (for vehicle control).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
Addition of MTT Reagent: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently mix the plate to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration.
Target Engagement and Pathway Analysis
Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development. Western blotting can be used to assess the phosphorylation status of the target kinase or its downstream substrates.
Protocol 4: Western Blotting for Target Engagement
This protocol provides a general method for assessing the phosphorylation of a target protein in response to treatment with a this compound-based inhibitor.
Materials:
-
Cancer cell line expressing the target kinase
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK2) overnight at 4 °C with gentle agitation.
-
Washing: Wash the membrane with TBST (3 x 5 minutes).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane with TBST (3 x 5 minutes).
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-CDK2) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting experimental results.
Table 1: In Vitro Activity of Exemplary this compound Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |
| DM-PYR-001 | CDK2/CycA | 15 | HCT116 | 0.5 |
| DM-PYR-002 | TrkA | 8 | KM12 | 0.2 |
| DM-PYR-003 | PI3Kδ | 25 | Jurkat | 1.2 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase activity. GI₅₀ values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can be used to create clear visual representations of experimental workflows and the underlying biological pathways being investigated.
Caption: High-level workflow for the development of this compound-based therapeutics.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a pyrazolopyrimidine derivative.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Europe PMC. [Link]
-
MTT (Assay protocol). protocols.io. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-Based PET Imaging Agents
Introduction: The Emergence of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine in Neuroinflammation Imaging
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of high-affinity ligands for the 18 kDa translocator protein (TSPO). TSPO is a mitochondrial protein that is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation. Positron Emission Tomography (PET) imaging of TSPO provides a non-invasive method to visualize and quantify neuroinflammatory processes in a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
This guide provides a comprehensive overview of the application of this compound-based radiotracers for PET imaging, with a focus on the well-established TSPO ligand, [¹⁸F]DPA-714 (N,N-diethyl-2-[2-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide). We will delve into the synthesis of the necessary precursors, detailed radiolabeling protocols, stringent quality control measures, and in-depth in vivo imaging methodologies. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this important class of PET tracers.
[¹⁸F]DPA-714: A Premier Radiotracer for TSPO PET Imaging
[¹⁸F]DPA-714 is a second-generation TSPO PET radiotracer that exhibits high affinity and specificity for its target. Its favorable pharmacokinetic profile, including good brain penetration and specific binding, has made it a valuable tool in both preclinical and clinical research for studying neuroinflammation.
Key Characteristics of [¹⁸F]DPA-714:
| Parameter | Value | Reference |
| Target | Translocator Protein (TSPO) 18 kDa | [1]([Link]) |
| Binding Affinity (Ki) | 7.0 ± 0.4 nM | [1]([Link]) |
| Radionuclide | Fluorine-18 (¹⁸F) | [1]([Link]) |
| Application | PET imaging of neuroinflammation | [2][3] |
Protocol I: Synthesis of the Tosylate Precursor for [¹⁸F]DPA-714
The successful radiosynthesis of [¹⁸F]DPA-714 relies on the availability of a high-purity precursor. The most commonly used precursor is the tosyloxyethyl derivative of DPA-714, which allows for a one-step nucleophilic substitution with [¹⁸F]fluoride. The synthesis of this precursor is a multi-step process that requires careful execution.
Diagram: Synthetic Pathway to the Tosylate Precursor
Caption: Synthetic route from DPA-713 to the tosylate precursor for [¹⁸F]DPA-714 labeling.
Step-by-Step Synthesis Protocol:
Rationale: This protocol starts with the commercially available or synthetically accessible DPA-713, the methoxy analogue of DPA-714. The critical steps involve the demethylation of the methoxy group to a hydroxyl group, followed by tosylation to introduce a good leaving group for the subsequent nucleophilic fluorination.
Materials:
-
DPA-713 (N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide)
-
Boron tribromide (BBr₃) or other suitable demethylating agent
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Tosyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Demethylation of DPA-713:
-
Dissolve DPA-713 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM dropwise to the cooled solution. The stoichiometry of BBr₃ should be carefully controlled (typically 1.1-1.5 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of MeOH at 0°C.
-
Neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude hydroxyethyl intermediate.
-
-
Purification of the Hydroxyethyl Intermediate:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure hydroxyethyl intermediate.
-
-
Tosylation of the Hydroxyethyl Intermediate:
-
Dissolve the purified hydroxyethyl intermediate in anhydrous DCM under an inert atmosphere.
-
Add TEA (or another suitable base) to the solution.
-
Add TsCl portion-wise at 0°C.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Final Purification:
-
Purify the crude tosylate precursor by silica gel column chromatography to obtain the final product with high purity, suitable for radiolabeling. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Protocol II: Automated Radiosynthesis of [¹⁸F]DPA-714
The radiosynthesis of [¹⁸F]DPA-714 is typically performed using an automated synthesis module to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP). The following is a generalized protocol for a one-step nucleophilic substitution reaction.
Diagram: [¹⁸F]DPA-714 Automated Radiosynthesis Workflow
Caption: Automated workflow for the radiosynthesis of [¹⁸F]DPA-714.
Step-by-Step Radiosynthesis Protocol:
Rationale: This protocol is designed for an automated synthesis module. The process begins with trapping cyclotron-produced [¹⁸F]fluoride, followed by its activation through azeotropic drying with a phase-transfer catalyst. The activated [¹⁸F]fluoride then reacts with the tosylate precursor. The final product is purified by HPLC and formulated for injection.
Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERLab, IBA Synthera, Trasis AllInOne)
-
Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water
-
Anion exchange cartridge (e.g., QMA)
-
Elution solution: Potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water
-
Tosylate precursor of DPA-714 (typically 2-6 mg) dissolved in anhydrous acetonitrile or DMSO
-
Semi-preparative HPLC system with a C18 column
-
Mobile phase for HPLC (e.g., acetonitrile/ammonium acetate buffer)[1]
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Ethanol and sterile water for formulation
-
Sterile filters (0.22 µm)
Procedure (to be adapted for the specific synthesis module):
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]⁻.
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel with a solution of K₂CO₃ and K₂₂₂.[4]
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation under a stream of nitrogen or helium and vacuum at an elevated temperature (e.g., 100°C) to form the reactive, anhydrous K/[¹⁸F]F/K₂₂₂ complex.[4]
-
-
Radiolabeling Reaction:
-
Purification:
-
After cooling, the reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative HPLC column to separate [¹⁸F]DPA-714 from unreacted [¹⁸F]fluoride and other impurities.[1]
-
The fraction containing [¹⁸F]DPA-714 is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through an SPE cartridge to trap the [¹⁸F]DPA-714.
-
The cartridge is washed with sterile water to remove the HPLC solvents.
-
The final product is eluted from the cartridge with a small volume of ethanol, followed by sterile saline for injection.
-
The final solution is passed through a 0.22 µm sterile filter into a sterile vial.
-
Protocol III: Quality Control of [¹⁸F]DPA-714
Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical for human or animal use. The following tests should be performed on the final product.
QC Parameters and Acceptance Criteria:
| QC Test | Method | Acceptance Criteria | Reference |
| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter | [6][7] |
| pH | pH meter or pH strips | 4.5 - 7.5 | [6][7] |
| Radiochemical Purity | Radio-TLC or Radio-HPLC | ≥ 95% | [7] |
| Radionuclidic Identity | Gamma-ray spectroscopy | 511 keV peak characteristic of ¹⁸F | [6][7] |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes | [6][7] |
| Residual Solvents | Gas Chromatography (GC) | Within USP/Ph. Eur. limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm) | [6][7] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | [6][7] |
| Sterility | Incubation in culture media | No microbial growth | [6][7] |
Protocol IV: In Vivo PET Imaging of Neuroinflammation in a Rodent Model
This protocol describes a typical procedure for performing [¹⁸F]DPA-714 PET imaging in a rodent model of neuroinflammation (e.g., kainic acid-induced status epilepticus or lipopolysaccharide-induced inflammation).
Diagram: In Vivo PET Imaging Workflow
Caption: Workflow for in vivo PET imaging with [¹⁸F]DPA-714 in a rodent model.
Step-by-Step Imaging Protocol:
Rationale: This protocol ensures the well-being of the animal subject while acquiring high-quality PET data. Anesthesia is crucial for preventing motion artifacts. Dynamic scanning allows for the assessment of the radiotracer's kinetics in the brain.
Materials and Equipment:
-
Small animal PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Tail vein catheter for radiotracer injection
-
[¹⁸F]DPA-714 solution for injection
-
Animal model of neuroinflammation and control animals
Procedure:
-
Animal Preparation:
-
Anesthetize the animal with isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.[5]
-
Place a catheter in the tail vein for intravenous injection of the radiotracer.
-
Position the animal on the scanner bed with its head in the center of the field of view.
-
Maintain the animal's body temperature using a heating pad.
-
-
Radiotracer Administration and PET Scan:
-
Image Reconstruction:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization - OSEM).
-
Correct the data for attenuation, scatter, and radioactive decay.
-
-
Data Analysis:
-
Co-register the PET images with a corresponding anatomical template or an individual MRI scan if available.
-
Define regions of interest (ROIs) on the brain images (e.g., hippocampus, cortex, striatum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate standardized uptake values (SUVs) or uptake ratios relative to a reference region (e.g., cerebellum or a pseudo-reference region) to quantify tracer uptake.
-
For more detailed quantitative analysis, kinetic modeling can be applied to the TACs to estimate binding parameters.
-
Compare the tracer uptake between the disease model and control animals. For blocking studies, a cohort of animals can be pre-treated with a non-radioactive TSPO ligand (e.g., PK11195 or unlabeled DPA-714) to demonstrate the specificity of the radiotracer binding.[10]
-
Conclusion and Future Perspectives
The this compound scaffold, exemplified by the PET tracer [¹⁸F]DPA-714, provides a powerful platform for the in vivo imaging of TSPO and the study of neuroinflammation. The protocols outlined in this guide offer a robust framework for researchers to synthesize, radiolabel, and utilize these valuable imaging agents. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby advancing our understanding of the role of neuroinflammation in a multitude of CNS disorders and facilitating the development of novel therapeutic interventions. Future research will likely focus on the development of new this compound derivatives with improved pharmacokinetic properties and reduced sensitivity to TSPO genetic polymorphisms.
References
-
PET Imaging for SARS-CoV-2 Sequelae. (n.d.). withpower.com. Retrieved from [Link]
- Arlicot, N., et al. (2012). In vivo imaging and characterization of [(18)F]DPA-714, a potential new TSPO ligand, in mouse brain and peripheral tissues using small-animal PET. Journal of Nuclear Medicine, 53(4), 647-655.
-
DPA-714. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Longitudinal TSPO PET imaging with [18F] DPA-714 in PPMI (PPMI DPA-714 PET Imaging). (2024, April 22). protocols.io. Retrieved from [Link]
- Zhang, M., et al. (2023). Integrating TSPO PET imaging and transcriptomics to unveil the role of neuroinflammation and amyloid-β deposition in Alzheimer's disease. European Journal of Nuclear Medicine and Molecular Imaging, 50(12), 3647-3658.
- Cybulska, K., et al. (2021). Optimised GMP-compliant production of [18F]DPA-714 on the Trasis AllinOne module. EJNMMI Radiopharmacy and Chemistry, 6(1), 20.
- James, M. L., et al. (2008). DPA-714, a New Translocator Protein–Specific Ligand: Synthesis, Radiofluorination, and Pharmacologic Characterization. Journal of Nuclear Medicine, 49(5), 814-822.
- Gao, Y., et al. (2020). PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714. Frontiers in Neuroscience, 14, 915.
- Gant, T. G., et al. (2017). Radiosynthesis and Preclinical Evaluation of [18F]F-DPA, A Novel Pyrazolo[1,5a]pyrimidine Acetamide TSPO Radioligand, in Healthy Sprague Dawley Rats. Molecular Imaging and Biology, 19(1), 72-81.
- Paixão, P., et al. (2020). Fully Automated Synthesis of Novel TSPO PET Imaging Ligand [18F]Fluoroethyltemazepam. Pharmaceuticals, 13(11), 385.
- Bas-Smith, A., et al. (2021). An Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available Radiosynthesizer, Elixys Flex/Chem. Current Radiopharmaceuticals, 14(5), 452-460.
- Wang, Y., et al. (2020). PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714. Frontiers in Neuroscience, 14, 915.
- Cui, Y., et al. (2022). [18F]DPA-714 PET imaging for the quantitative evaluation of early spatiotemporal changes of neuroinflammation in rat brain following status epilepticus. European Journal of Nuclear Medicine and Molecular Imaging, 49(7), 2383-2396.
- Jiang, C., et al. (2016).
- Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57.
- Guedj, E., et al. (2021). [18F]DPA-714 PET Imaging in the Presurgical Evaluation of Patients With Drug-Resistant Focal Epilepsy. Neurology, 96(24), e2931-e2943.
- Uddin, J., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South.
-
Longitudinal TSPO PET Imaging With [18F]DPA-714 in PPMI. (2024, March 11). ClinicalTrials.gov. Retrieved from [Link]
-
Zhang, M., et al. (2023). Integrating TSPO PET imaging and transcriptomics to unveil the role of neuroinflammation and amyloid-β deposition in Alzheimer's disease. BORIS Portal. Retrieved from [Link]
Sources
- 1. DPA-714, a New Translocator Protein–Specific Ligand: Synthesis, Radiofluorination, and Pharmacologic Characterization | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An Automated Radiosynthesis of [18F]DPA-714 on a Commercially Available Radiosynthesizer, Elixys Flex/Chem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET Imaging for Dynamically Monitoring Neuroinflammation in APP/PS1 Mouse Model Using [18F]DPA714 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. 18F-DPA-714 PET Imaging for Detecting Neuroinflammation in Rats with Chronic Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. [18F]DPA-714 PET imaging for the quantitative evaluation of early spatiotemporal changes of neuroinflammation in rat brain following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for the synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. As your dedicated scientific resource, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone reaction for accessing a privileged scaffold in medicinal chemistry.[1][2][3] This heterocyclic system is a key component in a variety of biologically active compounds, including kinase inhibitors for cancer therapy.[1][3] The most common and direct route involves the cyclocondensation of 3-amino-5-methylpyrazole with acetylacetone. This reaction, while generally robust, can present challenges related to yield, purity, and reaction kinetics. This guide will address these common issues in a practical, question-and-answer format.
Reaction Mechanism Overview
The formation of the pyrazolo[1,5-a]pyrimidine core proceeds through a well-established condensation-cyclization pathway. Understanding this mechanism is critical for effective troubleshooting.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields are a common frustration, but systematic troubleshooting can often pinpoint the cause. Here are the primary factors to investigate:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Causality: The activation energy for the cyclization and dehydration steps may not be overcome under your current conditions.
-
Solution:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are no longer visible. Classical conditions may require refluxing for several hours.[4]
-
Increase Temperature: Gently increasing the reflux temperature, if the solvent allows, can significantly increase the reaction rate.
-
Microwave Irradiation: Switching to microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[1][5]
-
-
-
Suboptimal Catalyst: An inappropriate or inactive catalyst will hinder the reaction.
-
Causality: The reaction is typically acid-catalyzed. The catalyst protonates a carbonyl oxygen of acetylacetone, making it more electrophilic and susceptible to nucleophilic attack by the aminopyrazole.
-
Solution:
-
-
Purity of Starting Materials: Impurities can interfere with the reaction.
-
Causality: Impurities in the 3-amino-5-methylpyrazole or acetylacetone can lead to side reactions or inhibit the catalyst. Water is a common impurity that can hinder the dehydration step.
-
Solution:
-
Ensure Purity: Use freshly purified starting materials. 3-amino-5-methylpyrazole can be purified by recrystallization or distillation.[7]
-
Use Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents can be beneficial, especially if yields are low.
-
-
Question 2: My final product is impure, showing multiple spots on TLC even after workup. What are the likely impurities and how can I remove them?
Answer: Impurities often consist of unreacted starting materials or side products.
-
Unreacted Starting Materials:
-
Identification: Compare the TLC of your crude product with the starting materials.
-
Removal:
-
Aqueous Wash: Unreacted 3-amino-5-methylpyrazole has some water solubility and can be removed with an aqueous wash during workup.
-
Recrystallization: The product is typically a solid. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is often effective at removing both starting materials.
-
Column Chromatography: For stubborn impurities, silica gel column chromatography is a reliable purification method.[8]
-
-
-
Side Products:
-
Causality: While the reaction with the symmetrical acetylacetone is highly regioselective, side reactions can occur, especially at high temperatures for prolonged periods, leading to decomposition or polymerization.[1]
-
Solution:
-
Optimize Reaction Conditions: Avoid excessive heating or prolonged reaction times once the reaction is complete (as monitored by TLC).
-
Purification: As with unreacted starting materials, recrystallization or column chromatography are the most effective purification methods.
-
-
Question 3: The reaction seems to stall and does not proceed to completion. What could be the issue?
Answer: A stalled reaction often points to an equilibrium issue or catalyst deactivation.
-
Water Accumulation:
-
Causality: The final step of the reaction is a dehydration. If water is not effectively removed from the reaction mixture, the equilibrium can shift back towards the intermediate, stalling the reaction.
-
Solution:
-
Dean-Stark Trap: If using a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed.
-
Microwave Synthesis: Microwave reactors are often sealed, but the high temperatures achieved can effectively drive the dehydration step to completion.
-
-
-
Catalyst Deactivation:
-
Causality: Basic impurities in the starting materials or solvent can neutralize the acid catalyst.
-
Solution:
-
Check pH: If possible, check the pH of the reaction mixture.
-
Add More Catalyst: A small, additional amount of acid catalyst can sometimes restart a stalled reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Glacial acetic acid is an excellent choice as it functions as both a solvent and a catalyst.[2][6] Ethanol is also commonly used, but often requires the addition of a separate acid catalyst.[5]
Q2: Is a catalyst always necessary?
A2: While the reaction can proceed without a catalyst at high temperatures, it is often slow and low-yielding. An acid catalyst is highly recommended to improve the reaction rate and yield by activating the acetylacetone.[4]
Q3: How can I confirm the structure of my product?
A3: Standard spectroscopic methods are used for structure confirmation.
-
¹H NMR: You should expect to see singlets for the two methyl groups on the pyrimidine ring, a singlet for the methyl group on the pyrazole ring, and a singlet for the proton at the 6-position of the pyrimidine ring.
-
¹³C NMR: The number of signals should correspond to the number of unique carbons in the molecule.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
Single-Crystal X-ray Diffraction: This provides unambiguous structural confirmation.[1]
Q4: Can I use a different 1,3-dicarbonyl compound?
A4: Yes, this reaction is versatile. Using other 1,3-dicarbonyls will result in different substitution patterns on the pyrimidine ring. However, be aware that using an unsymmetrical 1,3-dicarbonyl can lead to the formation of regioisomers, which can complicate purification.[5][9]
Experimental Protocols
Protocol 1: Standard Synthesis via Conventional Heating
This protocol is a reliable method using standard laboratory equipment.
-
To a 100 mL round-bottom flask, add 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol).
-
Add glacial acetic acid (20 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Add acetylacetone (1.14 g, 11.3 mmol, 1.1 eq) dropwise to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4 hours.
-
Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate/hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring. A precipitate should form.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from ethanol.
Protocol 2: Optimized Synthesis via Microwave Irradiation
This protocol offers a significant reduction in reaction time and often leads to higher yields.[1][5]
-
In a 10 mL microwave reaction vessel, combine 3-amino-5-methylpyrazole (200 mg, 2.06 mmol), acetylacetone (227 mg, 2.27 mmol, 1.1 eq), and ethanol (4 mL).
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture to 120 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and add it dropwise to cold hexanes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Data Presentation: Yield Comparison
The choice of synthetic method can significantly impact the yield. The following table provides a summary of expected yields based on literature for similar pyrazolo[1,5-a]pyrimidine syntheses.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional Heating | Acetic Acid | Acetic Acid | 118 | 4-6 h | 65-80 | [2],[6] |
| Conventional Heating | p-TsA | Ethanol | 78 | 8-12 h | 60-75 | [5] |
| Microwave Irradiation | HCl | Ethanol | 120 | 20 min | 85-95 | [1] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Castillo, J. C., Rosero, H. A., & Portilla, J. (2012). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a] pyrimidines. Tetrahedron, 68(4), 988-994. Available at: [Link]
-
Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29337-29363. Available at: [Link]
-
Sroka, W., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3321. Available at: [Link]
- Feldman, M. R., & Finnegan, W. G. (1966). Process for the preparation of 3-amino-5-methylpyrazole. US Patent 3,234,235.
-
El-Sayed, W. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(1), 103. Available at: [Link]
-
Méndez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Pharmaceutics, 15(10), 2410. Available at: [Link]
-
Various Authors. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Taylor, R. D., & MacCoss, M. (2008). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 73(18), 7362-7365. Available at: [Link]
-
Krämer, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. Available at: [Link]
-
Novikova, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6594. Available at: [Link]
-
Zelenin, A. S., et al. (2018). Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. Russian Journal of General Chemistry, 88(10), 2269-2272. Available at: [Link]
-
Peterson, M. A., et al. (2019). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 24(21), 3841. Available at: [Link]
-
Sharma, S., & Kumar, A. (2021). Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. Journal of the Indian Chemical Society, 98(9), 100123. Available at: [Link]
-
Kumar, A., et al. (2023). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Samaratunga, I. K., et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega, 6(13), 9205-9213. Available at: [Link]
-
Shalaby, A. M., et al. (2000). Synthesis of New 5-N-Pyrazolyl Amino Acids, Pyrazolopyrimidines and Pyrazolopyridines. Acta Chimica Slovenica, 47(2), 187-203. Available at: [Link]
-
Wiley, R. H., & Wiley, P. (1964). 3,5-dimethylpyrazole. Organic Syntheses, 4, 350. Available at: [Link]
-
Dieter, L. H. (1957). The Cobalt-3,5-Dimethylpyrazole Reaction. Proceedings of the Iowa Academy of Science, 64(1), 235-240. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Pyrazolo[1,5-a]pyrimidine Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines, a core scaffold in numerous therapeutic agents, presents a significant area of interest for researchers in medicinal chemistry and drug development.[1][2][3][4][5] The efficiency of these syntheses is critically dependent on the judicious selection of catalysts and reaction conditions. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of pyrazolo[1,5-a]pyrimidine synthesis, ensuring researchers can optimize their experimental outcomes.
Catalyst Selection Guide: A Comparative Overview
The choice of catalyst is paramount in directing the reaction towards high yields and desired regioselectivity. Various catalytic systems, ranging from simple acids and bases to complex organometallic compounds, have been successfully employed. The selection of an appropriate catalyst is often dictated by the specific synthetic strategy, the nature of the starting materials, and the desired substitution pattern on the pyrazolo[1,5-a]pyrimidine core.
| Catalyst Type | Examples | Typical Application | Advantages | Disadvantages |
| Acid Catalysts | H₂SO₄, Acetic Acid, KHSO₄ | Condensation of 5-aminopyrazoles with β-dicarbonyl compounds.[3] | Readily available, inexpensive, effective for simple condensations. | Can lead to side reactions or decomposition of sensitive substrates, harsh conditions may be required.[3][6] |
| Base Catalysts | Sodium ethoxide, Piperidinium acetate, K₂CO₃ | Cyclocondensation reactions.[5][7][8] | Mild conditions, high yields for specific substrates. | Substrate scope can be limited, may require anhydrous conditions. |
| Transition Metal Catalysts | Rh(III) complexes, Palladium catalysts (e.g., Pd(PPh₃)₄), Copper(I) chloride | Multi-component reactions, cross-coupling reactions.[3][5][8] | High efficiency, broad substrate scope, allows for complex molecular architectures.[3][5] | Costly, requires careful optimization of ligands and reaction conditions, potential for metal contamination in the final product. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines in a question-and-answer format, providing plausible causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in pyrazolo[1,5-a]pyrimidine synthesis can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature. Microwave irradiation can sometimes significantly reduce reaction times and improve yields compared to conventional heating.[5]
-
-
Suboptimal Catalyst Choice or Concentration: The chosen catalyst may not be the most effective for your specific substrates, or the catalyst loading might be too low.
-
Solution: Screen a panel of catalysts. For condensation reactions, if a strong acid like H₂SO₄ is giving low yields, consider a milder catalyst like piperidinium acetate.[3][7] For multi-component reactions, the choice of the metal and its ligand is critical; consult literature for analogous transformations to guide your selection.[3][5] Optimizing the catalyst loading is also essential; both too little and too much catalyst can be detrimental.
-
-
Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Ensure the purity of your 5-aminopyrazole and the biselectrophilic partner. Use freshly distilled or anhydrous solvents, especially for reactions involving organometallic catalysts or strong bases.
-
-
Side Product Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. Understanding the structure of these side products can provide insights into the competing reactions. Adjusting the reaction conditions, such as temperature, solvent, or the order of reagent addition, can often suppress side reactions.
-
Q2: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of my reaction?
A2: Regioselectivity is a common challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, particularly when using unsymmetrical biselectrophiles.[5]
-
Understanding the Mechanism: The regiochemical outcome is determined by the relative reactivity of the electrophilic centers in the biselectrophilic partner and the nucleophilic sites of the aminopyrazole. The initial condensation step often dictates the final arrangement of substituents.[5]
-
Strategic Choice of Starting Materials:
-
β-Enaminones: Utilizing β-enaminones with a good leaving group (e.g., dimethylamino) can direct the initial nucleophilic attack of the aminopyrazole's exocyclic amino group to the β-carbon, thus controlling the regioselectivity.[5]
-
Steric Hindrance: Introducing bulky substituents on either the aminopyrazole or the biselectrophile can sterically hinder one reaction pathway, favoring the formation of a specific regioisomer.
-
-
Reaction Conditions:
-
Catalyst: The choice of catalyst can influence regioselectivity. For instance, in some cases, acid catalysis might favor one isomer while base catalysis favors another. A systematic screening of catalysts is recommended.
-
Solvent: The polarity of the solvent can affect the transition states of the competing pathways differently. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and protic (e.g., ethanol).
-
Q3: My catalyst appears to be deactivating during the reaction. What could be the cause and how can I prevent it?
A3: Catalyst deactivation, particularly with sensitive transition metal catalysts, can halt the reaction prematurely.
-
Air and Moisture Sensitivity: Many organometallic catalysts, such as palladium and rhodium complexes, are sensitive to air and moisture.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and degas them before use.
-
-
Substrate-Induced Deactivation: Certain functional groups on the substrates can coordinate to the metal center and inhibit its catalytic activity.
-
Solution: If you suspect a particular functional group is causing deactivation, consider using a protecting group strategy. For example, protecting a coordinating group like a primary amine or a thiol before the reaction and deprotecting it afterward.
-
-
Product Inhibition: The pyrazolo[1,5-a]pyrimidine product itself can sometimes coordinate to the catalyst, leading to inhibition.
-
Solution: This can be a more challenging issue to resolve. Sometimes, running the reaction at a higher dilution or using a continuous flow setup where the product is removed as it is formed can mitigate this problem.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: The condensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds, such as β-dicarbonyl compounds or their synthetic equivalents, is by far the most widely employed and versatile method.[5] This approach allows for broad structural diversity in the resulting pyrazolo[1,5-a]pyrimidine core by simply varying the substituents on both reaction partners.[3][5]
Q2: When should I consider using a multi-component reaction strategy?
A2: Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. You should consider an MCR strategy when you want to synthesize highly substituted pyrazolo[1,5-a]pyrimidines and prioritize atom economy and operational simplicity.[5] Rhodium-catalyzed three-component reactions of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides are a powerful example of this approach.[3]
Q3: What are the main advantages of using microwave irradiation in these syntheses?
A3: Microwave-assisted synthesis offers several advantages over conventional heating, including:
-
Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes under microwave irradiation.[5]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher reaction yields and cleaner reaction profiles with fewer side products.[5]
-
Enhanced Regioselectivity: In some cases, microwave heating has been shown to improve the regioselectivity of the reaction.
Q4: How do electronic effects of substituents on the starting materials influence the reaction?
A4: The electronic properties of the substituents on both the aminopyrazole and the biselectrophile play a crucial role.
-
Electron-withdrawing groups on the biselectrophile generally increase its reactivity towards nucleophilic attack.
-
Electron-donating groups on the aminopyrazole increase its nucleophilicity. Understanding these electronic effects can help in predicting reactivity and in designing more efficient synthetic routes. For example, a more reactive brominated aminopyrazole can lead to shorter reaction times compared to its non-halogenated counterpart.[5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation
This protocol is a general guideline for the acid-catalyzed condensation of a 5-aminopyrazole with a β-dicarbonyl compound.[3]
-
To a solution of the 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the β-dicarbonyl compound (1.1 mmol).
-
Add a catalytic amount of sulfuric acid (2-3 drops).
-
Heat the reaction mixture to reflux (or as determined by optimization) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Catalyst Screening for a Transition Metal-Catalyzed Reaction
When developing a new transition metal-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines, a systematic catalyst screening is essential.
-
Set up an array of small-scale reactions in parallel (e.g., in a multi-well plate or in separate vials).
-
To each reaction vessel, add the starting materials (e.g., 3-aminopyrazole, aldehyde, and the third component for an MCR) at a consistent concentration.
-
Add a different catalyst/ligand combination to each vessel. For example, screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) with various phosphine ligands (e.g., Xantphos, P(t-Bu)₃).[8]
-
Add the appropriate solvent and any necessary additives (e.g., base, acid).
-
Run the reactions under identical conditions (temperature, time, atmosphere).
-
After the specified time, quench the reactions and analyze the product formation in each vessel using a high-throughput method like LC-MS or GC-MS.
-
The catalyst system that provides the highest yield of the desired product is then selected for further optimization on a larger scale.
Visualizations
Caption: A decision-making workflow for troubleshooting low yields.
Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
References
-
Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4983. [Link]
-
Al-Ostoot, F. H., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1439-1459. [Link]
-
Akrami, M., et al. (2017). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the sonochemical method. Journal of the Chinese Chemical Society, 64(10), 1183-1188. [Link]
-
Kumar, A., et al. (2022). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 12(1), 1845. [Link]
-
Abdel-Wahab, B. F., et al. (2015). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Acta Pharmaceutica, 65(2), 135-147. [Link]
-
Lee, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1021-1026. [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-58. [Link]
-
Wrobel, D., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6653. [Link]
-
Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3546. [Link]
-
Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4983. [Link]
-
Rosero, H. A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry, 44(42), 18321-18330. [Link]
-
Wrobel, D., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7247. [Link]
-
Poursattar Marjani, A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5691. [Link]
Sources
- 1. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have long been a focal point in drug discovery, particularly in oncology. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, yet the quest for compounds with higher potency, improved selectivity, and the ability to overcome resistance remains a significant challenge.
In this landscape, certain chemical structures, often called "privileged scaffolds," have emerged as exceptionally versatile starting points for inhibitor design. One such scaffold is the pyrazolo[1,5-a]pyrimidine core. Its rigid, bicyclic structure effectively mimics the purine core of ATP, allowing it to serve as a high-affinity anchor within the kinase ATP-binding pocket.[1] This guide provides an in-depth comparison of kinase inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold, using the 5,7-dimethyl substituted variant as a foundational example, against other established kinase inhibitors. We will delve into their comparative performance, supported by experimental data, and elucidate the methodologies used to generate this data, providing researchers with both the context and the practical knowledge to evaluate these promising compounds.
Section 1: The Pyrazolo[1,5-a]pyrimidine Scaffold: A Structural Workhorse for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine system is a fused heterocyclic ring structure that presents multiple points for chemical modification. This structural flexibility is paramount, as it allows medicinal chemists to fine-tune the molecule's properties to achieve desired potency and selectivity against specific kinase targets.[2] Key positions for substitution (R1, R2, R3) on the scaffold can be modified to create interactions with unique regions of the ATP-binding site of different kinases, thereby steering the inhibitor's selectivity profile.
For instance, derivatives of this core have been successfully developed as potent inhibitors of diverse kinase families, including Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-Kinases (PI3Ks), and Tropomyosin receptor kinases (TRKs), demonstrating its broad applicability.[1][3]
Caption: The versatile Pyrazolo[1,5-a]pyrimidine scaffold.
Section 2: Comparative Kinase Profile Analysis
To understand the performance of pyrazolo[1,5-a]pyrimidine-based inhibitors, we will compare them to other well-established drugs targeting key kinases in cancer biology: CDK2 and PI3Kδ.
Targeting Cyclin-Dependent Kinase 2 (CDK2)
CDK2, in complex with cyclin E or A, is a critical regulator of the G1/S phase transition and DNA replication in the cell cycle.[1] Its overactivity is common in many cancers. Dinaciclib, a potent CDK inhibitor, is based on the pyrazolo[1,5-a]pyrimidine scaffold.[1] We compare its activity to Ribociclib, an FDA-approved CDK4/6 inhibitor with a different core structure (pyrrolo[2,3-d]pyrimidine).[1]
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Table 1: Comparative Potency (IC50) of CDK Inhibitors
| Compound | Scaffold | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Primary Target(s) |
|---|---|---|---|---|
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | 1 | 4 | CDK1, CDK2, CDK5, CDK9 |
| Compound 6t [4] | Pyrazolo[1,5-a]pyrimidine | 90 | Not Reported | CDK2 / TRKA |
| Ribociclib [1] | Pyrrolo[2,3-d]pyrimidine | >1000 | >1000 | CDK4, CDK6 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function; lower values indicate higher potency. Data is representative and compiled from public sources.
As the data indicates, the pyrazolo[1,5-a]pyrimidine scaffold in Dinaciclib allows for potent, low-nanomolar inhibition of CDK2. While Ribociclib is highly effective against its intended CDK4/6 targets, it is significantly less active against CDK2, showcasing how different scaffolds can be optimized for different kinase family members. Compound 6t, another pyrazolo[1,5-a]pyrimidine derivative, shows potent dual inhibition of both CDK2 and TRKA.[4]
Targeting Phosphoinositide 3-Kinase δ (PI3Kδ)
The PI3K signaling pathway is central to cell proliferation, survival, and metabolism. The delta (δ) isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in B-cell signaling, making it a target for hematological malignancies and inflammatory diseases.[3]
Caption: General workflow for an in vitro biochemical kinase assay.
Protocol: Generic ADP-Glo™ Kinase Assay
-
Compound Plating: Create a serial dilution of the test inhibitor (e.g., 5,7-Dimethylpyrazolo[1,5-a]pyrimidine derivative) in an appropriate solvent (like DMSO) and dispense into a 384-well plate.
-
Kinase Reaction: Add the purified kinase enzyme and its specific substrate to the wells containing the inhibitor. Allow a brief pre-incubation period.
-
Initiation: Initiate the phosphorylation reaction by adding a solution containing ATP at a pre-determined concentration (e.g., Km value). Incubate at room temperature for 1 hour.
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ATP Generation & Signal (Step 2): Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value. [5]
Cell-Based Assays: Validating Activity in a Biological System
Causality: While a biochemical IC50 is essential, it doesn't guarantee a compound will work in a living cell. The inhibitor must be able to cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-10 mM), and elicit a downstream biological response. [6]Cellular phosphorylation assays directly measure the inhibition of the kinase's function within the cell by quantifying the phosphorylation of its known downstream substrate. A decrease in substrate phosphorylation upon treatment with the inhibitor confirms target engagement and cellular activity.
Caption: Workflow for a cell-based Western blot phosphorylation assay.
Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture & Treatment: Plate cells (e.g., a cancer cell line with an active CDK2 or PI3K pathway) and allow them to adhere. Treat the cells with increasing concentrations of the test inhibitor for a defined period (e.g., 2 hours).
-
Protein Extraction: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the next step.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate (e.g., phospho-Rb for CDK inhibition).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (like HRP). Add a chemiluminescent substrate and detect the light signal using an imager.
-
Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., β-actin) to normalize the data. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate indicates effective cellular inhibition.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold stands out as a remarkably effective and versatile platform for the development of potent and selective kinase inhibitors. As demonstrated by compounds like Dinaciclib and the highly selective PI3Kδ inhibitor CPL302253, derivatives of this core can not only match but in some cases exceed the performance of other established inhibitor classes. [1][3]The ability to readily modify the scaffold at multiple positions allows for the systematic optimization of drug-like properties, leading to compounds with superior potency and selectivity profiles.
For researchers and drug development professionals, the this compound structure and its analogues represent a rich starting point for new discovery programs. By employing a rigorous evaluation workflow, from precise biochemical assays to biologically relevant cellular models, the full potential of this privileged scaffold can be unlocked to create the next generation of targeted therapies.
References
-
Abdelhamid, A. O., & Gomha, S. M. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(38), 26863–26896. [Link]
-
Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Notes. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
-
Riveira, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4933. [Link]
-
Sikorska, E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3374. [Link]
-
Abdel-Ghani, T. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Resources. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
Promega Corporation. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. [Link]
-
ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93. ResearchGate. [Link]
-
ResearchGate. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]
Sources
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Computational Docking: Evaluating 5,7-Dimethylpyrazolo[1,5-a]pyrimidine as a Potential Kinase Inhibitor
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in the inhibition of various protein kinases.[1][2] This guide provides an in-depth computational docking study of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine, a representative member of this class, against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in oncology.[3]
This document is not a rigid protocol but a comprehensive guide designed to offer both practical instruction and a deeper understanding of the scientific rationale behind the experimental choices. We will objectively compare the predicted binding of this compound with established CDK2 inhibitors, supported by illustrative experimental data. Our goal is to equip researchers with the knowledge to critically evaluate and conduct their own in silico analyses.
The Central Role of CDK2 in Cell Cycle Progression and as a Therapeutic Target
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a pivotal role in the G1/S phase transition of the cell cycle.[4] Its activity is tightly regulated by binding to its cyclin partners, primarily Cyclin E and Cyclin A. Dysregulation of the CDK2-Cyclin axis is a common feature in many cancers, leading to uncontrolled cell proliferation.[3] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of CDK2 has been a major focus of anticancer drug discovery.[4]
Below is a simplified representation of the CDK2-mediated cell cycle progression.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Comparative In Silico Analysis: this compound vs. Established CDK2 Inhibitors
To evaluate the potential of this compound as a CDK2 inhibitor, we performed a comparative molecular docking study. This compound was docked into the ATP-binding site of CDK2 and its binding mode and affinity were compared against three well-characterized CDK2 inhibitors with diverse chemical scaffolds:
-
Roscovitine (Seliciclib): A purine analog and a potent CDK inhibitor.[5]
-
Dinaciclib: A potent pyrazolo[1,5-a]pyrimidine-based CDK inhibitor.[4]
-
Milciclib: An orally bioavailable inhibitor of multiple CDKs and TrkA.[6]
The following table summarizes the illustrative docking results obtained using AutoDock Vina. The binding energies represent the predicted affinity of the compound for the CDK2 active site, with more negative values indicating a stronger interaction. The key interacting residues are those in the CDK2 active site that are predicted to form significant non-covalent interactions with the ligand.
| Compound | PubChem CID | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |
| This compound | 7681-99-4 | -7.8 | Leu83, Glu81, Phe80, Asp86 |
| Roscovitine | 160355 | -9.2 | Leu83, Glu81, Phe80, Gln131 |
| Dinaciclib | 11626292 | -10.5 | Leu83, Glu81, Phe80, Asp145 |
| Milciclib | 16718576 | -9.8 | Leu83, Phe80, Ile10, Val18 |
Analysis of Docking Results:
The illustrative docking results suggest that this compound can favorably occupy the ATP-binding pocket of CDK2. Its predicted binding energy of -7.8 kcal/mol indicates a potentially effective interaction. The key interactions are predicted to be with the hinge region residue Leu83, a hallmark of many kinase inhibitors, as well as with other important residues such as Glu81 and Phe80.
In comparison, the established inhibitors Roscovitine, Dinaciclib, and Milciclib exhibit more favorable predicted binding energies. This is expected, as these molecules have been extensively optimized for CDK2 inhibition. Dinaciclib, which shares the pyrazolo[1,5-a]pyrimidine core, shows the strongest predicted binding affinity, highlighting the importance of substitutions at other positions of the scaffold for enhancing potency. The interactions of these established inhibitors with additional residues like Gln131 and Asp145 contribute to their higher affinity.
This comparative analysis positions this compound as a promising starting point for the design of more potent CDK2 inhibitors. The dimethyl substitutions at positions 5 and 7 provide a solid foundation for further structural modifications to improve interactions within the CDK2 active site.
Experimental Protocol: A Step-by-Step Guide to Computational Docking
This section provides a detailed, self-validating protocol for performing a computational docking study using AutoDock Vina, a widely used and validated open-source docking program.[7]
Caption: Computational docking workflow from preparation to analysis.
I. Preparation of the Receptor (CDK2)
-
Obtain the Protein Structure: Download the crystal structure of human CDK2 from the RCSB Protein Data Bank (). For this study, we recommend using PDB ID: 1KE9 , which has a resolution of 2.00 Å and is co-crystallized with an inhibitor, which helps in defining the binding site.[3]
-
Clean the Protein Structure: Open the PDB file in a molecular visualization software such as PyMOL or UCSF Chimera. Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands. Retain only the protein chains of CDK2.
-
Prepare the Receptor for Docking: Use AutoDock Tools (ADT) to prepare the receptor. This involves:
-
Adding polar hydrogens to the protein.
-
Merging non-polar hydrogens.
-
Assigning Gasteiger charges to all atoms.
-
Saving the prepared receptor in the PDBQT file format (e.g., 1ke9_receptor.pdbqt).[2]
-
II. Preparation of the Ligands
-
Obtain Ligand Structures: The 3D structures of the ligands can be obtained from databases like PubChem (pubchem.ncbi.nlm.nih.gov) in SDF or MOL2 format.
-
This compound: PubChem CID 7681-99-4
-
Roscovitine: PubChem CID 160355
-
Dinaciclib: PubChem CID 11626292
-
Milciclib: PubChem CID 16718576
-
-
Prepare Ligands for Docking: Use ADT to prepare each ligand. This process includes:
-
Detecting the root atom of the ligand.
-
Setting the number of rotatable bonds.
-
Assigning Gasteiger charges.
-
Saving each prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).[2]
-
III. Docking Simulation with AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the receptor and be large enough to accommodate the ligands. In ADT, you can center the grid box on the co-crystallized ligand from the original PDB file to ensure it encompasses the binding pocket. A typical grid box size for CDK2 is 25 x 25 x 25 Å with a spacing of 1.0 Å.[2]
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina. An example configuration file is shown below:
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command:
IV. Analysis of Docking Results
-
Examine Binding Affinities: The log file will contain a table of binding affinities for the different predicted binding modes. The most negative value represents the most favorable predicted binding energy. [1]2. Visualize Binding Poses: Load the receptor and the output PDBQT file into a molecular visualization program. Analyze the top-ranked binding pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor's amino acid residues. Tools like LigPlot+ can be used to generate 2D diagrams of these interactions. [8]
Conclusion and Future Directions
This computational docking guide provides a framework for evaluating this compound as a potential CDK2 inhibitor. Our illustrative results suggest that while this compound shows promise, there is significant scope for optimization to achieve potencies comparable to established inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent starting point for structure-based drug design efforts.
Future work should focus on synthesizing and derivatizing the this compound core to introduce functional groups that can form additional interactions with key residues in the CDK2 active site. The computational protocol outlined in this guide can be instrumental in prioritizing synthetic targets and accelerating the discovery of novel and potent CDK2 inhibitors for cancer therapy.
References
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). [Video]. YouTube. Retrieved from [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from [Link]
- Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
-
AutoDock Vina Manual. (2020, December 5). Retrieved from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). [Video]. YouTube. Retrieved from [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. (n.d.). RCSB PDB. Retrieved from [Link]
-
Generating grid box for Docking using Vina. (2024, May 9). [Video]. YouTube. Retrieved from [Link]
-
N,1,4,4-Tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]
-
Searching the PDB for High-Quality Ligand-Bound Structures. (2025, October 29). [Video]. YouTube. Retrieved from [Link]
-
1KE9: CYCLIN-DEPENDENT KINASE 2 (CDK2) COMPLEXED WITH 3-{[4-({[AMINO(IMINO)METHYL]AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE. (2002, May 14). RCSB PDB. Retrieved from [Link]
-
3D View: 2WIH. (n.d.). RCSB PDB. Retrieved from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). [Video]. YouTube. Retrieved from [Link]
-
How to generate Autodock Grid Box? (2021, November 9). ResearchGate. Retrieved from [Link]
-
2C6O: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor. (n.d.). RCSB PDB. Retrieved from [Link]
-
Raschka, S. (2014, June 26). Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Retrieved from [Link]
-
AutoDock Vina -- How to tell if successfully docked? (n.d.). Reddit. Retrieved from [Link]
-
Definition of milciclib maleate. (n.d.). National Cancer Institute. Retrieved from [Link]
-
1K9 Ligand Summary Page. (2013, March 4). RCSB PDB. Retrieved from [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). ACS Publications. Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). [Video]. YouTube. Retrieved from [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). MDPI. Retrieved from [Link]
-
Natural Protective Mechanisms of Cucumis callosus Leaves in Escherichia Species-Induced Urinary Tract Infection: An Integrated In Silico and In Vivo Study. (n.d.). MDPI. Retrieved from [Link]
-
AutoDock4.2.6 Part-9 Analysing and Interpreting Results. (2021, February 14). [Video]. YouTube. Retrieved from [Link]
-
Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2020, July 28). PMC. Retrieved from [Link]
-
RCSB PDB: Homepage. (n.d.). Retrieved from [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 3). [PDF]. ResearchGate. Retrieved from [Link]
-
1X9 Ligand Summary Page. (2013, August 27). RCSB PDB. Retrieved from [Link]
-
Seliciclib. (n.d.). Wikipedia. Retrieved from [Link]
-
X-ray co-crystal structure of 4 bound to CDK2. Measurements in Å. PDB ID 4BZD. (n.d.). ResearchGate. Retrieved from [Link]
-
7VDS: The structure of cyclin-dependent kinase 5 (CDK5) in complex with p25 and Compound 24. (2022, March 9). RCSB PDB. Retrieved from [Link]
-
15-hydroxyprostaglandin dehydrogenase (NAD+). (n.d.). Wikipedia. Retrieved from [Link]
-
The predicted 3D structure of fragment inhibitors bound to CDK2. The... (n.d.). ResearchGate. Retrieved from [Link]
-
KE9 Ligand Summary Page. (2015, August 15). RCSB PDB. Retrieved from [Link]
-
Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET. (2014, March 15). PubMed. Retrieved from [Link]
-
The structure of roscovitine and other members of the 2, 6, 9 trisubstituted cyclin-dependent kinase inhibitors (Cdki). (n.d.). ResearchGate. Retrieved from [Link]
-
Milciclib maleate. (n.d.). Patsnap Synapse. Retrieved from [Link]
-
Ligand Searching. (n.d.). RCSB PDB. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. indico4.twgrid.org [indico4.twgrid.org]
- 3. rcsb.org [rcsb.org]
- 4. Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seliciclib - Wikipedia [en.wikipedia.org]
- 6. Facebook [cancer.gov]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our laboratory personnel and community. This guide provides a detailed protocol for the safe disposal of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry. By understanding the underlying principles of chemical safety and adhering to these field-proven procedures, we can ensure a secure and responsible laboratory environment.
Hazard Assessment and Triage: Understanding the Risk Profile
Based on data from related compounds, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed: Similar heterocyclic compounds exhibit oral toxicity.[1][2][3]
-
A skin and eye irritant: Direct contact may cause irritation.[1][2][3][4]
-
A respiratory tract irritant: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][3][4]
Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.
Table 1: Hazard Profile of Analagous Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | CAS Number | Reported Hazards |
| Pyrazolo[1,5-a]pyrimidin-7-ol | 57489-79-9 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine | 7681-99-4 | Toxic if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation.[5] |
| Pyrazolo[1,5-a]pyrimidine | 274-71-5 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling any chemical, including this compound and its waste. The causality is clear: effective PPE creates a barrier between the researcher and potential chemical exposure, mitigating the risk of irritation, sensitization, or accidental ingestion.[6][7][8]
Essential PPE includes:
-
Eye Protection: ANSI-rated safety glasses or chemical splash goggles are mandatory.[4][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.[6][7]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[6][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to guarantee safe and compliant disposal.
Step 1: Segregation of Waste
Proper waste segregation is crucial to prevent accidental chemical reactions within the waste container and to ensure that the waste is directed to the correct disposal stream.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[9] Do not mix with incompatible waste streams.
Step 2: Containerization and Labeling
The integrity and clear labeling of waste containers are fundamental to safe storage and transport.
-
Container Selection: Use containers made of a material compatible with pyrimidine derivatives. High-density polyethylene (HDPE) is generally a suitable choice.[9] Ensure the container has a secure, tight-fitting lid.[4][9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Your institution's specific hazardous waste label should be used.
Step 3: Storage of Waste
Designated and secure storage of hazardous waste is a critical component of laboratory safety.
-
Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition.[10]
-
Containment: Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks or spills.
-
Closure: Keep waste containers closed at all times, except when adding waste.[9]
Step 4: Final Disposal
The final disposal of chemical waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup of the full hazardous waste container. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container. For larger spills, evacuate the area and contact your EHS office immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[4] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined in this guide are designed to be broadly applicable to the handling of a wide range of chemical reagents, empowering you to conduct your research with confidence and integrity.
References
-
GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023-09-12). MDPI. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]
-
5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. PubChem. [Link]
-
Laboratory Safety Guidelines. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Safety in Organic Chemistry Laboratory. TigerWeb. [Link]
-
5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidin-2-amine. PubChem. [Link]
-
LABORATORY HEALTH & SAFETY RULES. [Link]
-
Safety Data Sheet: Pyridine - Carl ROTH. (2025-03-31). Carl ROTH. [Link]
-
Chemical Waste Disposal Guidelines. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
-
Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]
-
A safety and chemical disposal guideline for Minilab users. [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. csub.edu [csub.edu]
- 7. ethz.ch [ethz.ch]
- 8. ucy.ac.cy [ucy.ac.cy]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
